![molecular formula C10H14F3N3O2 B6318637 tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate CAS No. 1382722-54-4](/img/structure/B6318637.png)
tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate
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Description
Tert-butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate (TBITC) is an organic compound belonging to the class of tertiary amines. It is a white crystalline solid that is soluble in water and has a melting point of 200-202°C. TBITC has a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. It is used as a reagent for the synthesis of various organic compounds and pharmaceuticals, and as a catalyst for the synthesis of polymers. TBITC is also used as a corrosion inhibitor in metalworking fluids, and as a surfactant in emulsion polymerization.
Scientific Research Applications
Drug Development: Enhancing Pharmacokinetics
The incorporation of the trifluoromethyl group into pharmaceutical compounds can significantly improve their pharmacokinetic properties. This modification often leads to increased metabolic stability, which is crucial for maintaining therapeutic levels of a drug within the body. The specific structure of tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate could potentially be utilized in the design of new drugs that require enhanced metabolic stability and prolonged action .
Medicinal Chemistry: Targeting Enzyme Inhibition
Compounds with a trifluoromethyl group have shown improved potency in inhibiting enzymes like reverse transcriptase, which is essential in the treatment of retroviral infections such as HIV. The presence of this group can lower the pKa of the cyclic carbamate, facilitating key hydrogen bonding interactions with the target protein, thereby increasing the efficacy of the inhibitor .
Chemical Synthesis: Fluorinated Building Blocks
As a fluorinated building block, tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate can be used in the synthesis of more complex molecules. The trifluoromethyl group is particularly valuable in organic synthesis due to its ability to influence the reactivity and electronic properties of molecules .
properties
IUPAC Name |
tert-butyl N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2/c1-9(2,3)18-8(17)15-5-7-14-4-6(16-7)10(11,12)13/h4H,5H2,1-3H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXSWAMYOBWCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate |
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